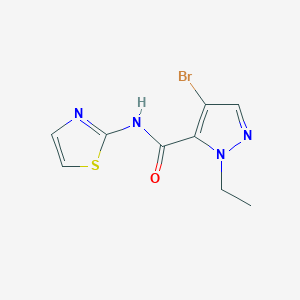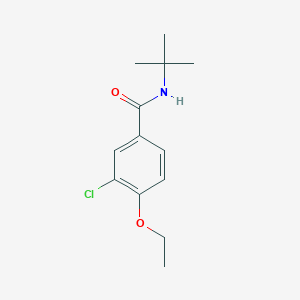
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for scientific research.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have antitumor activity, which makes it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for the study of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new drugs and therapeutic agents based on the chemical structure of this compound.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
4. Studies to optimize the synthesis of this compound and develop more efficient and cost-effective methods for its production.
5. Investigation of the potential toxicity of this compound and the development of safety guidelines for its use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-bromoethanol with thiosemicarbazide to form 1-(2-bromoethyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl isocyanate to form 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-urea. The final step involves the reaction of the urea intermediate with 1H-pyrazole-5-carboxylic acid to obtain the desired product.
Scientific Research Applications
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been shown to have potential applications in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
4-bromo-2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c1-2-14-7(6(10)5-12-14)8(15)13-9-11-3-4-16-9/h3-5H,2H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMGKGQLPUUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)

![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)


![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)